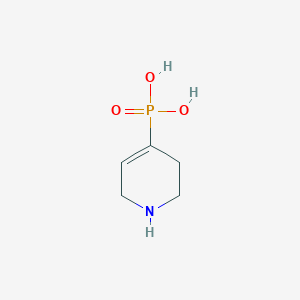
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,3,6-Tetrahydropyridin-4-yl)phosphonic acid, also known as THPA, is an organic phosphonic acid that has been used in a variety of scientific research applications. It is a water-soluble compound with a pKa of 7.5 and a melting point of 120°C. THPA has a wide range of applications in the laboratory, including its use as a reagent, catalyst, and inhibitor.
科学的研究の応用
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including polymers, polyamides, and polyesters. It has also been used as a catalyst in the synthesis of polymers and polyamides. This compound has been used as an inhibitor in the synthesis of polymers and polyamides, as well as in the synthesis of polyesters.
作用機序
The mechanism of action of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid is not well understood. However, it is believed that this compound acts as an acid catalyst, which facilitates the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride or phosphorous acid. This compound is also believed to facilitate the formation of polymers and polyamides through its ability to act as a hydrogen-bond donor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been found to have a mild antifungal activity and to inhibit the growth of certain bacteria. This compound has also been found to have a mild anti-inflammatory effect.
実験室実験の利点と制限
The use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in laboratory experiments has several advantages. It is water-soluble, has a relatively low pKa, and can be synthesized through a variety of methods. Additionally, this compound can act as an acid catalyst, a hydrogen-bond donor, and an inhibitor. However, the use of this compound in laboratory experiments also has several limitations. It is not very stable in acidic or basic solutions, and its use as a catalyst or inhibitor is limited to certain reactions.
将来の方向性
There are several potential future directions for the use of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid in scientific research. One potential direction is the use of this compound as a catalyst in the synthesis of polymers and polyamides. Additionally, this compound could be used as a reagent in the synthesis of other organic compounds. Another potential direction is the use of this compound as an inhibitor in the synthesis of polymers and polyamides. Additionally, this compound could be used as an inhibitor in the synthesis of other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
合成法
(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid can be synthesized through a variety of methods, including the reaction of pyridine-2-carboxaldehyde and phosphorous oxychloride. This reaction yields this compound and phosphorous oxychloride as the by-products. This compound can also be produced through the reaction of pyridine-2-carboxaldehyde and phosphorous acid, which yields this compound and phosphoric acid as the by-products. The reaction of pyridine-2-carboxaldehyde and phosphorous acid can be catalyzed by a variety of acids, including sulfuric acid and hydrochloric acid.
特性
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAAPJRPYOJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)

phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
![tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate](/img/structure/B6600441.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)